Phytosphingosine

Description

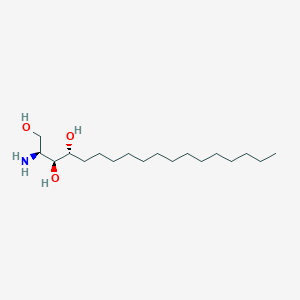

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERBNCYCJBRYDG-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203951 | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-62-1 | |

| Record name | Phytosphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytosphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Structure of Phytosphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental structure, physicochemical properties, and biological significance of phytosphingosine. It includes summaries of quantitative data, descriptions of experimental methodologies for its study, and visualizations of its key signaling pathways.

Fundamental Molecular Structure

This compound is a crucial bioactive sphingoid base, serving as a fundamental architectural component of more complex sphingolipids such as ceramides and glycosphingolipids. Predominantly found in plants, fungi, and yeast, it is also present in mammalian tissues, particularly in the stratum corneum of the skin.

Structurally, this compound is an 18-carbon amino alcohol possessing three hydroxyl groups, classifying it as a triol.[1] Its systematic IUPAC name is (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .[1] This specific stereochemistry is critical for its biological recognition and function. The molecule consists of a long, saturated hydrocarbon tail, which imparts a hydrophobic character, and a polar head group containing an amino group and three hydroxyl groups, making it amphipathic.

-

Key Functional Groups :

-

Primary Amine (-NH₂) at the C2 position.

-

Primary Hydroxyl (-OH) group at the C1 position.

-

Two Secondary Hydroxyl (-OH) groups at the C3 and C4 positions.

-

An 18-carbon aliphatic chain.

-

-

Stereochemistry : The naturally occurring isomer possesses the D-ribo configuration, corresponding to the (2S,3S,4R) stereochemistry at its three chiral centers.[1]

Physicochemical and Quantitative Data

The biophysical and chemical properties of this compound are essential for its role in membrane structures and cellular signaling. The following table summarizes key quantitative data for the molecule.

| Property | Value | Source(s) |

| Molecular Weight | 317.51 g/mol | [4] |

| 317.514 g/mol | [1] | |

| Melting Point | 102 - 103 °C | [2][1] |

| 110 - 112.5 °C | ||

| Boiling Point | 483.7 ± 40.0 °C (Predicted at 760 Torr) | [4] |

| Density | 0.983 ± 0.06 g/cm³ | [4] |

| Water Solubility | Practically insoluble | [5] |

| 2.6 mg/L (at 20 °C) | [6] | |

| 0.045 g/L (Predicted) | [5] | |

| Solubility (Organic) | Soluble in Ethanol (up to 2 mg/mL), DMSO, Methanol, Pyridine | [4][7][8] |

| pKa (Predicted) | 13.45 (Strongest Acidic) | [5] |

| 8.91 (Strongest Basic) | [5] | |

| Polar Surface Area | 86.71 Ų (Predicted) | [5] |

Biological Significance and Signaling Pathways

This compound and its phosphorylated derivative, this compound-1-phosphate (PHS1P), are not merely structural lipids; they are potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[9][10]

Apoptosis Induction in Mammalian Cancer Cells

In human cancer cells, this compound is a potent inducer of apoptosis. It triggers programmed cell death through two coordinated pathways: direct activation of the initiator caspase-8 and engagement of the mitochondrial pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[9][10]

PHS1P Signaling in Yeast

In the model organism Saccharomyces cerevisiae, the phosphorylated form, PHS1P, has a defined signaling role. It has been shown to regulate the expression of genes essential for mitochondrial respiration. This regulation is mediated through the HAP2/3/4/5 transcription factor complex, demonstrating a specific lipid-mediated control of cellular energy metabolism.[10][11][12]

Experimental Protocols and Methodologies

The study of this compound relies on a combination of chemical synthesis, biological isolation, and advanced analytical techniques for characterization and quantification.

Chemical Synthesis

The total synthesis of this compound and its various stereoisomers is a significant challenge in organic chemistry due to the need for precise control over three contiguous chiral centers. Methodology Overview:

-

Stereoselective Synthesis: Modern synthetic strategies often employ chiral pool starting materials (e.g., carbohydrates or amino acids like L-serine) or asymmetric reactions.[5][13]

-

Key Reactions: A common approach involves an asymmetric aldol reaction to set the stereochemistry of the C3 and C4 hydroxyl groups.[14] Other key reactions include Wittig-type olefination or Grignard reactions to install the long alkyl chain, followed by stereoselective reduction and functional group manipulations.

-

Divergent Synthesis: Researchers have developed divergent synthetic routes that allow for the creation of all eight possible stereoisomers of this compound from a common intermediate, which is invaluable for structure-activity relationship studies.[10]

-

Purification: Purification of synthetic intermediates and the final product typically involves column chromatography (e.g., silica gel) to separate diastereomers and remove impurities.[9]

Isolation from Biological Sources (Yeast)

Yeast, such as Pichia pastoris or Saccharomyces cerevisiae, are common sources for the isolation of this compound. Protocol Outline:

-

Cell Culture and Harvest: Yeast cells are cultured in an appropriate medium and harvested by centrifugation.

-

Cell Lysis: The robust yeast cell wall must be disrupted. This is commonly achieved by mechanical methods, such as vigorous agitation with acid-washed glass beads (bead beating) in a lysis buffer.[6][7][15]

-

Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, most commonly a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch extraction). The lower organic phase, containing the lipids, is collected.

-

Saponification: To release free sphingoid bases from complex sphingolipids, the lipid extract is subjected to strong alkaline hydrolysis (saponification) using reagents like KOH or NaOH in methanol. This cleaves the ester and amide linkages.

-

Purification: The free this compound is partitioned into an organic solvent and purified from other fatty acids and non-saponifiable lipids using chromatographic techniques, such as silica gel column chromatography or preparative thin-layer chromatography (TLC).[9]

Characterization and Quantification

Accurate identification and quantification of this compound require sophisticated analytical methods. Methodology Overview:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate this compound from other sphingoid bases and lipids.[2][1][11]

-

Mass Spectrometry (MS): HPLC is often coupled to tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. Electrospray ionization (ESI) is typically used, and quantification is achieved through multiple reaction monitoring (MRM), using a stable isotope-labeled internal standard.[1][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of novel or synthesized this compound analogs. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and establish the relative stereochemistry of the molecule.[16][10][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Cell Extracts for Purification of Proteins Expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Divergent syntheses of all stereoisomers of this compound and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]

- 14. Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of High-Quality RNA from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 17. jchps.com [jchps.com]

Phytosphingosine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine is a naturally occurring sphingolipid that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. First discovered in the mid-20th century, this bioactive molecule is found across diverse biological kingdoms, from microorganisms and plants to mammals. Its unique structure and potent biological activities have made it a subject of intense research and a promising candidate for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and analysis, and a thorough examination of its key signaling pathways.

Discovery and Historical Context

The journey to understanding this compound is deeply rooted in the broader history of sphingolipid research. The story begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, who first identified a new class of lipids from brain extracts in the 1870s.[1][2] Due to their enigmatic nature, he named them "sphingolipids" after the mythological Sphinx.[1]

Decades later, the specific structure and function of various sphingolipids began to be unraveled. While the exact first isolation of this compound is not definitively documented in a single seminal publication, the extensive work of Herbert E. Carter and his colleagues at the University of Illinois in the 1940s and 1950s was instrumental in characterizing sphingolipids from plant sources, including corn. Their research laid the foundation for identifying and understanding the structure of this compound as a distinct sphingoid base.

This compound, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is structurally similar to sphingosine but possesses an additional hydroxyl group at the C-4 position of the sphingoid backbone.[3] This seemingly minor structural difference has significant implications for its biological activity and physical properties.

Natural Sources and Abundance

This compound is widely distributed in nature, serving as a key structural component of cell membranes and a precursor to more complex sphingolipids.[4] Its concentration varies significantly among different organisms and even within different tissues of the same organism.

Microorganisms

Yeast, particularly the non-conventional yeast Pichia ciferrii (also known as Wickerhamomyces ciferrii), stands out as a prolific producer of this compound, often in its tetraacetylated form (TAPS). This has made it a primary source for the industrial production of this compound for cosmetic and pharmaceutical applications.[5] Genetic engineering efforts have further enhanced production yields in P. ciferrii. The budding yeast Saccharomyces cerevisiae also synthesizes this compound, where it plays a crucial role in cellular processes like the heat stress response.[1][6]

Plants

This compound is a characteristic sphingolipid in plants, where it is a component of ceramides and more complex glucosylceramides. It is found in various plant tissues, including seeds and leaves. For instance, it has been isolated from soybeans and the root exudates of wheat.[3][7] In plants, this compound and its phosphorylated derivative, this compound-1-phosphate (PHS-1P), are involved in stress signaling and defense pathways against pathogens.[8]

Animals and Humans

In mammals, this compound is most notably present in the epidermis , the outermost layer of the skin.[9] It is a crucial component of ceramides in the stratum corneum, the skin's primary barrier against water loss and external insults.[7][10] The presence of this compound-containing ceramides is essential for maintaining skin hydration and barrier integrity.[7] Reduced levels of this compound have been observed in certain skin conditions like psoriasis.

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can vary depending on the specific strain, growth conditions, extraction method, and analytical technique used.

| Natural Source | Organism/Tissue | Concentration | Reference(s) |

| Microorganism | Pichia ciferrii (genetically engineered) | ~2 g/L (as TAPS) | |

| Microorganism | Pichia ciferrii (genetically engineered) | 199 mg/g (cell dry weight) (as TAPS) | |

| Microorganism | Pichia ciferrii | 240 mg/L (as triacetyl sphingosine) | [11] |

| Animal | Porcine Stratum Corneum | 0.44% by weight of total lipid | [10] |

| Animal | Porcine Viable Epidermis | 0.09% by weight of total lipid | [10] |

Experimental Protocols

Extraction and Isolation of this compound from Yeast (Pichia ciferrii)

This protocol provides a general workflow for the extraction of tetraacetylthis compound (TAPS) from Pichia ciferrii culture, followed by hydrolysis to obtain this compound.

I. Fermentation of Pichia ciferrii

-

Cultivate a high-producing strain of Pichia ciferrii in a suitable fermentation medium. A typical medium contains a non-fermentative carbon source like glycerol, a nitrogen source, salts, and trace elements.

-

Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration to optimize TAPS production.

-

The fermentation is typically run in a fed-batch mode, where the carbon source is fed at a controlled rate.

II. Extraction of Tetraacetylthis compound (TAPS)

-

Separate the yeast biomass from the culture broth by centrifugation or filtration.

-

Extract the TAPS from the biomass using an organic solvent such as methanol, ethanol, or ethyl acetate. The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.

-

The supernatant from the biomass separation can also be extracted to recover additional TAPS.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude TAPS extract.

III. Hydrolysis of TAPS to this compound

-

Subject the crude TAPS extract to alkaline hydrolysis to remove the acetyl groups. This can be achieved by treating the extract with a base such as potassium hydroxide in an alcoholic solution.

-

After the hydrolysis is complete, neutralize the reaction mixture.

-

Extract the this compound into an organic solvent.

-

Wash the organic phase with water to remove salts and other water-soluble impurities.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to yield crude this compound.

IV. Purification of this compound

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol, or by column chromatography on silica gel.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.[11][12]

I. Sample Preparation

-

Lipid Extraction: Extract total lipids from the biological matrix (e.g., yeast cells, skin tissue) using a suitable solvent system, such as a chloroform/methanol mixture.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog not present in the sample) to the sample before extraction to account for sample loss and matrix effects.

-

Protein Precipitation (for plasma/serum): For liquid samples like plasma, precipitate proteins using a cold organic solvent (e.g., acetonitrile).[11]

-

Hydrolysis (optional): To measure total this compound (free and in complex sphingolipids), perform an acid or base hydrolysis to release this compound from its conjugates.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

II. LC-MS/MS Analysis

-

Chromatographic Separation: Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the precursor ion ([M+H]+) is m/z 318.3.[11] The specific product ions will depend on the instrument and collision energy.

III. Data Analysis

-

Generate a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Key Signaling Pathways

This compound is not merely a structural lipid; it is a potent signaling molecule involved in a variety of cellular processes.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, including cancer cells. Its pro-apoptotic effects are mediated through multiple pathways:

-

Caspase Activation: this compound can directly activate caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner. This leads to the activation of downstream executioner caspases, such as caspase-3, which cleave key cellular substrates and execute the apoptotic program.[13]

-

Mitochondrial Pathway: this compound can also trigger the intrinsic apoptosis pathway by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently caspase-3.[13]

Cell Cycle Arrest

This compound and its derivatives can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[5] This is often associated with changes in the expression of key cell cycle regulatory proteins. For example, a derivative of this compound has been shown to increase the phosphorylation of Cdc2 on Tyr-15, a modification that inhibits its kinase activity and prevents entry into mitosis.[5]

Regulation of Gene Expression via PPARs

This compound can act as a signaling molecule that modulates gene expression by activating peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. In human keratinocytes, this compound has been shown to activate the transcriptional activity of PPARs and increase the mRNA level of PPARγ. This activation leads to the stimulation of keratinocyte differentiation and inhibition of proliferation, highlighting the role of this compound in maintaining skin homeostasis.

Conclusion

Since its initial characterization, our understanding of this compound has evolved from it being a simple structural component of membranes to a multifaceted signaling molecule with profound effects on cellular physiology. Its widespread presence in nature, from yeast to human skin, underscores its fundamental biological importance. The ability to produce this compound on a large scale through microbial fermentation has opened up exciting avenues for its application in dermatology and oncology. Further research into its precise mechanisms of action and the development of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable sphingolipid.

References

- 1. This compound as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2017033464A1 - Method for producing this compound or sphinganine - Google Patents [patents.google.com]

- 3. This compound, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-level production of tetraacetyl this compound (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of the non-conventional yeast Pichia ciferrii for production of rare sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. "Genome sequence of Evonik's sphingolipid-producing yeast strain published" - Evonik Industries [personal-care.evonik.com]

The Integral Role of Phytosphingosine in the Skin's Lipid Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine, a naturally occurring sphingolipid, is a cornerstone of the skin's barrier function. This technical guide provides an in-depth exploration of its multifaceted role, from its fundamental contribution to the architecture of the stratum corneum's lipid matrix to its intricate involvement in cellular signaling pathways that govern skin health. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its mechanisms of action to support advanced research and development in dermatology and cosmetic science.

Introduction: The Significance of this compound in Epidermal Homeostasis

The skin's primary function as a protective barrier against environmental insults and excessive water loss is critically dependent on the composition and organization of lipids in the stratum corneum (SC).[1] Among these, ceramides are paramount, and this compound (PHS) serves as a fundamental precursor to a significant portion of these essential lipids.[2][3] this compound is a naturally occurring lipid found in the outermost layer of the skin and is integral to the skin's lipid barrier, which is composed of ceramides, cholesterol, and fatty acids.[2] Beyond its structural role, PHS exhibits potent anti-inflammatory and antimicrobial properties and plays a crucial role in regulating keratinocyte differentiation, making it a key molecule in maintaining skin homeostasis and a promising therapeutic agent for a variety of dermatological conditions.[1][2]

Biochemical Role of this compound in the Lipid Barrier Matrix

This compound is a sphingoid base that, when N-acylated with a fatty acid, forms phytoceramides, such as ceramide NP (non-hydroxy fatty acid linked to a this compound base).[3][4] These ceramides are integral to the lamellar lipid structures in the intercellular spaces of the stratum corneum, which are crucial for the permeability barrier.[5][6] The presence and concentration of this compound-derived ceramides directly influence the integrity and function of this barrier.

Contribution to Ceramide Profile

The ratio of different ceramide species is critical for optimal barrier function. In inflammatory skin diseases like atopic dermatitis and psoriasis, a common alteration is the molar ratio between ceramides derived from sphingosine (like CER NS) and those from this compound (like CER NP).[7][8][9] A higher CER NS to CER NP ratio is often correlated with impaired skin barrier function.[7][9] Ceramide NP is one of the most abundant ceramides in healthy human stratum corneum.[6][10]

Impact on Skin Barrier Function and Health: Quantitative Insights

The functional consequences of this compound's presence in the stratum corneum are quantifiable through various biophysical parameters. Its application has been shown to improve skin barrier integrity, reduce inflammation, and combat microbial overgrowth.

Enhancement of Barrier Integrity and Hydration

Topical application of this compound strengthens the skin's barrier, leading to reduced transepidermal water loss (TEWL) and improved hydration.[1] By promoting the production of ceramides, it helps to lock in moisture, preventing dryness and flakiness.[1] Studies on lipid model systems have demonstrated that a higher ratio of this compound-derived ceramides (CER NP) to sphingosine-derived ceramides (CER NS) is associated with lower TEWL, indicative of a more robust barrier.[7]

| Parameter | Model System | CER NS:CER NP Ratio | TEWL (g/m²/h) | Significance |

| Transepidermal Water Loss (TEWL) | LPP Model Membrane | 1:2 (Healthy Skin Mimic) | 1.61 ± 0.48 | P < 0.01 |

| LPP Model Membrane | 2:1 (Diseased Skin Mimic) | 2.34 ± 0.46 |

Table 1: Effect of Ceramide NS to NP Ratio on Transepidermal Water Loss in a Long Periodicity Phase (LPP) model membrane. A lower ratio, mimicking healthy skin with a higher proportion of this compound-derived ceramides, results in significantly lower TEWL. Data adapted from Nadaban et al., 2023.[7]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties.[11][12] In vivo studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model have demonstrated its ability to reduce key markers of inflammation.

| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | Ear Weight (mg, Mean ± SEM) |

| Control | 15.2 ± 1.1 | 10.5 ± 0.8 |

| TPA (10 nmoles) | 30.5 ± 2.5 | 22.1 ± 1.5 |

| TPA + this compound (20 µmoles) | 18.9 ± 1.8 | 14.3 ± 1.2 |

| TPA + Troglitazone (PPARγ agonist, 20 µmoles) | 20.1 ± 2.0 | 15.1 ± 1.3 |

Table 2: Effect of this compound on TPA-Induced Epidermal Hyperplasia and Edema in Mice. This compound significantly reduces epidermal thickness and ear weight, comparable to the PPARγ agonist troglitazone. Data adapted from Kim et al., 2006.[11]

Antimicrobial and Anti-Acne Efficacy

This compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and yeasts, including the acne-associated bacterium Propionibacterium acnes.[1][2] Clinical studies have validated its efficacy in the management of acne vulgaris.

| Treatment | Reduction in Papules and Pustules | Reduction in Comedones |

| 0.2% this compound | 89% | Not significant |

| 4% Benzoyl Peroxide (BPO) | 32% | 22% |

| 0.2% this compound + 4% BPO | 88% | 72% |

Table 3: Clinical Efficacy of this compound in the Treatment of Acne Vulgaris. This compound demonstrates significant efficacy in reducing inflammatory lesions and acts synergistically with benzoyl peroxide to reduce comedones. Data adapted from Pavicic et al., 2007.[12]

Regulation of Keratinocyte Differentiation and Signaling Pathways

This compound is not merely a structural component but also a signaling molecule that influences key cellular processes in the epidermis.

Promotion of Keratinocyte Differentiation

This compound stimulates the terminal differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[11][13] It has been shown to increase the expression of key differentiation markers such as involucrin, loricrin, and keratin 1.[11][14] This pro-differentiation effect contributes to the strengthening of the skin barrier. Furthermore, this compound has been found to enhance the biosynthesis and degradation of filaggrin, leading to the formation of Natural Moisturizing Factor (NMF), which is crucial for skin hydration.[15]

| Treatment | Cornified Envelope Production (Fold Increase vs. Control) | Involucrin Protein Level (Fold Increase vs. Control) | Loricrin Protein Level (Fold Increase vs. Control) |

| This compound (5 µM) | ~1.8 | Increased | Increased |

Table 4: Effect of this compound on Keratinocyte Differentiation Markers. This compound significantly increases the production of cornified envelopes and the expression of key differentiation proteins. Data adapted from Kim et al., 2006.[11][14]

Modulation of Signaling Pathways

This compound exerts its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and PPAR pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines.[16][17][18] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits.[18]

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. This compound has been identified as an agonist for PPARs, particularly PPARγ.[11][19] Activation of PPARs by this compound leads to the transcriptional regulation of genes involved in keratinocyte differentiation and the suppression of inflammatory responses.[11][20]

Experimental Protocols for the Analysis of this compound and Skin Lipids

Stratum Corneum Sample Collection: Tape Stripping

Objective: To non-invasively collect samples of the stratum corneum for subsequent lipid analysis.

Materials:

Procedure:

-

Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use solvents.

-

Firmly press an adhesive tape disc onto the skin for a few seconds with consistent pressure.[21]

-

Remove the tape strip in a swift, continuous motion using forceps.

-

For depth profiling, repeat the stripping process on the same skin spot, placing each subsequent strip into a separate labeled tube.[24] Typically, 6-10 strips can be collected from the same site.[24]

-

Store the collected tape strips at -80°C until lipid extraction.

Lipid Extraction and Analysis: High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To extract and separate the major lipid classes, including ceramides, from stratum corneum samples.

Materials:

-

Solvent mixture for extraction (e.g., ethyl acetate:methanol 20:80 v/v)[22][23]

-

HPTLC plates (e.g., silica gel 60)

-

Developing solvents

-

Densitometer for quantification

Procedure:

-

Extraction: Immerse the tape strips in the extraction solvent and sonicate to facilitate lipid removal.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Sample Application: Re-dissolve the lipid extract in a small volume of a suitable solvent and apply it to the HPTLC plate.

-

Chromatographic Development: Develop the plate in a chamber with a specific mobile phase to separate the lipid classes. Multiple development steps with different solvent systems may be required for optimal separation of ceramide subclasses.

-

Visualization and Quantification: After development, visualize the lipid bands using a suitable staining reagent (e.g., primuline spray). Quantify the lipid bands using densitometry by comparing them to known standards.[25][26]

In Vivo Model of Skin Inflammation: TPA-Induced Mouse Ear Edema

Objective: To assess the anti-inflammatory potential of topically applied this compound.

Materials:

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone[27][28]

-

Test compound (this compound) solution

-

Control vehicle

Procedure:

-

Apply a solution of TPA (e.g., 10 nmoles) to the inner and outer surfaces of the mouse ear to induce inflammation.[11][28]

-

Concurrently or at a specified time point, apply the test compound (e.g., 20 µmoles of this compound) or the vehicle control to the same area.

-

After a defined period (e.g., 24 hours), euthanize the mice and collect the ear punches.

-

Measure the weight of the ear punches to quantify edema.

-

Process the tissue for histological analysis to measure epidermal thickness and assess inflammatory cell infiltration.[11][13]

Conclusion

This compound is a multi-functional lipid that is indispensable for the structural integrity and physiological function of the skin's lipid barrier. Its role extends beyond being a simple building block for ceramides to encompass active regulation of cellular processes critical for skin health, including inflammation and differentiation. The quantitative data and experimental models presented in this guide underscore its therapeutic potential for a range of dermatological conditions characterized by barrier dysfunction, such as atopic dermatitis and acne vulgaris. Further research into the precise molecular mechanisms of this compound and the development of optimized delivery systems will continue to unlock its full potential in dermatological and cosmetic applications.

References

- 1. clinikally.com [clinikally.com]

- 2. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Ceramide NP | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]

- 6. This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New publication: Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models. | CHDR [chdr.nl]

- 10. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. This compound stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism | Cellular and Molecular Biology [cellmolbiol.org]

- 19. Peroxisome proliferator-activated receptors and skin development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. lipotype.com [lipotype.com]

- 22. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 26. digital.csic.es [digital.csic.es]

- 27. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Phytosphingosine as a Precursor to Ceramide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a bioactive sphingoid base, serves as a crucial precursor for the synthesis of phytoceramides, a specific class of ceramides essential for skin barrier function and cellular signaling. This technical guide provides an in-depth examination of the biochemical conversion of this compound into ceramides, focusing on the enzymatic pathways, regulatory mechanisms, and analytical methodologies. We present quantitative data on ceramide production, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and signaling cascades. This document is intended to be a comprehensive resource for researchers in dermatology, sphingolipid biology, and pharmacology.

Introduction to this compound and Ceramide Synthesis

Ceramides are a heterogeneous class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They are fundamental components of the stratum corneum, where they contribute to the epidermal permeability barrier, and also act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and differentiation.

This compound is a 4-hydroxysphinganine, a sphingoid base distinguished by a hydroxyl group at the C4 position. Ceramides derived from this base are termed phytoceramides. The direct precursor pathway involves the N-acylation of this compound by a family of enzymes known as ceramide synthases (CerS). This conversion is a key step in maintaining the cellular pool of specific ceramide species, particularly in the epidermis.

The Biochemical Pathway: From this compound to Phytoceramide

The primary mechanism for converting this compound into phytoceramides is through the action of ceramide synthases (CerS, EC 2.3.1.24). These enzymes, located in the endoplasmic reticulum, catalyze the formation of an amide bond between the amino group of this compound and the carboxyl group of a fatty acyl-CoA.

Key Enzymes and Substrate Specificity:

-

Ceramide Synthases (CerS): Mammals possess six CerS isoforms (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of varying chain lengths. While comprehensive kinetic data for this compound across all mammalian CerS isoforms is not fully compiled, studies indicate that this compound is a viable substrate for multiple isoforms, including CERS5, which prefers palmitoyl-CoA (C16:0).[1] Plant-based studies have shown that specific CerS isoforms, such as LOH1 and LOH3 in Arabidopsis, efficiently utilize this compound.[2]

-

Dihydroceramide Desaturase 2 (DES2): It is important to note that this compound itself can be generated in mammals from dihydroceramide through the C4-hydroxylase activity of the enzyme DES2.[3] Interestingly, treatment of human keratinocytes with exogenous this compound has been shown to uniquely upregulate the expression of DES2, suggesting a positive feedback loop that amplifies the production of phytoceramides.

The resulting phytoceramide species are classified based on the attached fatty acid, such as non-hydroxy (N), α-hydroxy (A), or esterified ω-hydroxy (EO) fatty acids, leading to designations like Cer[NP], Cer[AP], and Cer[EOP].[4][5]

Quantitative Analysis of Phytoceramide Synthesis

The application of exogenous this compound to cultured cells, particularly human keratinocytes, leads to a significant and specific increase in the intracellular pool of phytoceramides. While comprehensive datasets are limited, available studies provide key quantitative insights.

Table 1: Ceramide Synthase Kinetic Parameters

Kinetic data for ceramide synthases primarily focus on sphinganine as the substrate. The Km values for sphinganine are consistently in the low micromolar range across different isoforms, suggesting a high affinity. While specific Vmax and Km values for this compound with each mammalian CerS are not well-documented in a comparative table, its effective utilization by certain isoforms is established.

| Enzyme Family | Substrate | Km (µM) | Organism/System | Reference |

| Mammalian CerS (general) | Sphinganine | 2 - 5 | Over-expressed in COS cells | |

| Arabidopsis LOH1 | This compound | Lowest of 3 isoforms | In vitro assay | [2] |

| Arabidopsis LOH3 | This compound | Efficiently used | In vitro assay | [2] |

| Absolute values were not provided in a comparative table in the source, but relative efficiency was noted. |

Table 2: Changes in Phytoceramide Levels in Keratinocytes

Lipidomic analysis of human keratinocytes treated with this compound reveals a dramatic and specific increase in phytoceramides, particularly Ceramide [NP] (non-hydroxy fatty acid linked to this compound).

| Treatment | Ceramide Species | Fold Change (vs. Control) | Cell Type | Reference |

| This compound | Ceramide [NP] | >20-fold | Human Keratinocytes | (Inferred from text) |

| This compound | Ceramide [NS] / [NDS] | No significant enhancement | Human Keratinocytes | (Inferred from text) |

Signaling Pathways of this compound-Derived Ceramides

Ceramides are potent signaling molecules that mediate cellular responses to stress, ultimately leading to apoptosis or cell cycle arrest. The accumulation of ceramides, including those derived from this compound, can activate several downstream cascades.

-

Stress-Activated Protein Kinase (SAPK) Pathways: Ceramides are well-known activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[6][7] Activation of these kinases can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of pro-apoptotic genes.

-

Mitochondrial Apoptosis Pathway: Ceramide accumulation can lead to mitochondrial dysfunction, including the release of cytochrome c.[8][9] This triggers the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell.[10]

-

Protein Phosphatase Activation: Ceramides can activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt, further tipping the cellular balance towards apoptosis.[9]

References

- 1. EC 2.3.1.291 [iubmb.qmul.ac.uk]

- 2. portlandpress.com [portlandpress.com]

- 3. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. lipotype.com [lipotype.com]

- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Antimicrobial Efficacy of Phytosphingosine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, is emerging as a promising antimicrobial agent with broad-spectrum activity against a variety of skin pathogens. Its inherent presence in the skin's natural defense system, coupled with its demonstrated efficacy, positions it as a compelling candidate for therapeutic and prophylactic applications in dermatology. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.

Introduction

The skin serves as the primary barrier against microbial invasion, employing a sophisticated arsenal of defense mechanisms. Among these are antimicrobial lipids, such as this compound, which play a direct role in the innate immune response.[1] this compound has demonstrated variable but potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeasts, making it a subject of significant interest for addressing skin infections and related inflammatory conditions like acne vulgaris.[1][2][3] This document synthesizes the current scientific understanding of this compound's antimicrobial action to support further research and development.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. Unlike traditional antibiotics that may target specific metabolic pathways, this compound exerts a direct physical effect on the cell membrane, leading to rapid cell death.

Studies suggest that the protonated amino group of sphingoid bases, including this compound, interacts with negatively charged lipid components within the bacterial plasma membrane, such as cardiolipin.[4] This interaction is believed to induce a rearrangement of membrane lipids, leading to increased membrane permeability.[2][5] The consequences of this membrane disruption include:

-

Permeabilization: The influx of external molecules and the efflux of essential intracellular components, such as adenine nucleotides and proteins.[6]

-

Loss of Metabolic Activity: Disruption of the membrane potential and vital cellular processes.[4]

-

Ultrastructural Damage: Severe physical damage to the plasma membrane, ultimately leading to cell lysis.[6][7]

This direct action on the cell membrane is a valuable attribute, as it may be less prone to the development of microbial resistance compared to single-target antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth. The data presented below is derived from in vitro studies and showcases the activity of this compound and its hydrochloride salt (PSHCl) against a panel of relevant skin microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (PS) and its Formulations (µg/mL) [3]

| Microorganism | Strain | PS Solution | PSHCl Solution | PS Nanoemulsion (PS-NE) | PSHCl Nanoemulsion (PSHCl-NE) |

| Gram-Positive Bacteria | |||||

| Staphylococcus aureus | ATCC 29213 | 1 | 2 | 512 | 4 |

| Enterococcus faecalis | ATCC 29212 | 2 | 4 | 4 | 8 |

| Bacillus subtilis | RSKK 02021 | 8 | 16 | 8 | 32 |

| Gram-Negative Bacteria | |||||

| Escherichia coli | ATCC 25922 | 8 | 16 | 1024 | 32 |

| Salmonella enterica | RSKK 04059 | 8 | 16 | 1024 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | >1024 | >1024 | >1024 | >1024 |

| Yeasts | |||||

| Candida albicans | ATCC 90028 | 8 | 8 | 512 | 16 |

| Candida parapsilosis | RSKK 04057 | 8 | 16 | 256 | 32 |

Note: Data extracted from Başpınar et al. (2018). The study highlights that the activity of this compound can be significantly influenced by its formulation.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount. The following sections detail the standard methodologies for determining the MIC of this compound.

Broth Microdilution Method

This method is considered a gold standard for determining quantitative MIC values.[8] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Standardized microbial suspension (0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

Procedure:

-

Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Final Inoculum Dilution: Dilute the standardized suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. Column 11 serves as the growth control (inoculum, no drug), and column 12 serves as the sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as appropriate for the test organism.

-

Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[1][9]

Materials:

-

Sterile blank paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Standardized microbial suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile forceps

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.

-

Disk Application: Aseptically apply sterile blank disks to the inoculated agar surface. The disks should be pressed down gently to ensure complete contact with the agar.

-

This compound Application: Pipette a standardized volume of the this compound solution onto each blank disk.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the organism to the tested agent.

Conclusion and Future Directions

This compound exhibits significant antimicrobial activity against a broad range of skin pathogens, primarily through the disruption of the cell membrane. Its efficacy, particularly against Gram-positive bacteria and yeasts, underscores its potential as a valuable agent in dermatological formulations for treating and preventing microbial skin conditions. However, its reduced activity against resistant Gram-negative bacteria like P. aeruginosa indicates a need for further investigation and potential synergistic applications.[1][3]

Future research should focus on:

-

Optimizing formulations to enhance the bioavailability and efficacy of this compound.

-

Investigating synergistic combinations with other antimicrobial agents to broaden the spectrum of activity.

-

Conducting comprehensive in vivo studies to validate its clinical efficacy and safety profile for various dermatological applications.

The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to advance the scientific understanding and application of this compound as a natural and effective antimicrobial agent.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Sphingosine kills bacteria by binding to cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. asm.org [asm.org]

Phytosphingosine in Cellular Signaling: A Technical Guide for Researchers

Abstract: Phytosphingosine (PHS), a bioactive sphingolipid, is an essential structural component of cellular membranes and a critical signaling molecule involved in a multitude of cellular processes. Its roles in regulating cell growth, differentiation, apoptosis, and inflammatory responses have made it a focal point for research and a promising target for drug development.[1] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, offering detailed experimental methodologies, quantitative data summaries, and visual pathway diagrams to support advanced research and therapeutic development.

Introduction to this compound

This compound is a long-chain amino alcohol, one of the primary sphingoid bases found in fungi, plants, and mammals, particularly in the epidermis.[1][2] Structurally similar to sphingosine, PHS is distinguished by a hydroxyl group at the C-4 position of its sphingoid backbone.[1] This structural feature is crucial for its biological activity and its role as a precursor in the synthesis of phytoceramides, which are vital for maintaining the skin's permeability barrier.[3][4] Beyond its structural role, PHS functions as a potent signaling molecule, directly and indirectly influencing key cellular pathways implicated in cancer, inflammatory skin diseases, and immune responses.[1][5][6]

This compound-Mediated Apoptosis

PHS is a potent inducer of apoptosis in various human cancer cell lines, including lung adenocarcinoma.[5] Its pro-apoptotic effects are mediated primarily through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

The Mitochondrial Apoptosis Pathway

Studies have shown that PHS treatment leads to a dose-dependent increase in the Bax/Bcl-2 ratio.[5] This shift promotes the translocation of Bax from the cytosol to the mitochondria, which in turn disrupts the mitochondrial membrane potential (ΔΨm).[5][7] The loss of ΔΨm facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which subsequently activates the executioner caspase-3.[7] Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8]

Furthermore, PHS can activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[7][8] This activation of caspase-8 also contributes to the activation of caspase-3, amplifying the apoptotic signal.[7]

// Nodes PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_trans [label="Bax Translocation\nto Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito_pot [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PHS -> ROS [label=" damages mitochondrial\nfunctions", fontsize=8]; PHS -> Bax_trans; PHS -> Casp8 [label=" DR-independent", fontsize=8]; ROS -> Bax_trans; Bax_trans -> Mito_pot; Mito_pot -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> PARP; PARP -> Apoptosis; }

Regulation of Cell Cycle

In addition to inducing apoptosis, this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. In A549 lung cancer cells, PHS has been shown to induce cell cycle arrest at the G2/M phase.[5][9] This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G2/M transition, although the precise molecular targets of PHS in this process are still under investigation. The induction of G2/M arrest prevents cells from entering mitosis, ultimately contributing to the overall anti-proliferative effect.[9]

Anti-inflammatory Signaling Pathways

PHS exhibits significant anti-inflammatory properties by modulating key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, which are often dysregulated in inflammatory skin diseases like psoriasis and atopic dermatitis.[2][6][10]

Inhibition of NF-κB Signaling

In inflammatory conditions stimulated by agents like lipopolysaccharide (LPS), the transcription factor NF-κB is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2.[6] PHS has been demonstrated to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of its target genes.[6] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6]

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_deg [label="IκBα Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_trans [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflam_genes [label="↑ Pro-inflammatory\nGene Expression\n(iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> Receptor [arrowhead=normal]; Receptor -> p_IkBa [arrowhead=normal]; p_IkBa -> IkBa_deg [arrowhead=normal]; IkBa_deg -> NFkB_trans [arrowhead=normal]; NFkB_trans -> Inflam_genes [arrowhead=normal]; PHS -> p_IkBa [arrowhead=tee, label=" inhibits", fontsize=8]; }

Modulation of MAPK and JAK/STAT Pathways

PHS and its derivatives also suppress inflammatory responses by inhibiting the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[2][6] These kinases are central to signal transduction in response to inflammatory stimuli. Additionally, PHS has been shown to interfere with the JAK/STAT pathway, which is critical for cytokine signaling.[2][10] By inhibiting these pathways, PHS reduces the expression of numerous pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, IL-6, TNF-α, IL-17A, and IL-22.[10]

Involvement in Other Signaling Pathways

PPAR Signaling

This compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to differentiation and inflammation. In human keratinocytes, PHS increases the transcriptional activity of PPARs and specifically upregulates the expression of PPARγ in a dose- and time-dependent manner.[1] This activation of PPAR signaling contributes to the anti-inflammatory and differentiation-promoting effects of PHS in the skin.[1]

Protein Kinase C (PKC) and Protein Phosphatase 2A (PP2A)

Sphingolipids, as a class, are known regulators of key signaling enzymes. Sphingosine, which is structurally related to PHS, is a known inhibitor of the Protein Kinase C (PKC) signaling pathway.[1][11] This inhibition is thought to contribute to its anti-proliferative and anti-inflammatory activities.[1] Conversely, sphingolipids and their analogs can activate Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating pro-proliferative kinases.[12][13] The ability of PHS to modulate these enzymes suggests a broader role in controlling cellular homeostasis and growth.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's signaling effects.

Table 1: Anti-inflammatory and Pro-differentiative Effects of PHS in Keratinocytes

| Parameter Measured | Cell Type | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|---|

| PGE₂ Production | Mononuclear Leukocytes | PHS + TPA | 5 µM | 38% inhibition | [1] |

| PPARγ mRNA Level | HaCaT | PHS (24h) | 5 µM | ~3.5-fold induction | [1] |

| Involucrin Level | Keratinocytes | PHS (4 days) | 5 µM | ~2.2-fold increase | [1] |

| DES2 Gene Expression | Keratinocytes | PHS | 10 µM | Markedly increased | [4] |

| Ceramide NP Content | Keratinocytes | PHS | 10 µM | >20-fold increase |[4] |

Table 2: Pro-Apoptotic and Anti-proliferative Effects of PHS in Cancer Cells

| Parameter Measured | Cell Type | Treatment Duration | Concentration | Result | Reference |

|---|---|---|---|---|---|

| Sub-G1 Population | U937 Leukemia | 24h | 10 µM | ~40% of cells | [8] |

| PARP Cleavage | A549 Lung Cancer | - | Dose-dependent | Increased cleavage | [5] |

| G2/M Phase Arrest | A549 Lung Cancer | - | Dose-dependent | Increased cell population in G2/M | [5] |

| Bax/Bcl-2 Ratio | A549 Lung Cancer | - | Dose-dependent | Increased ratio |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling roles of this compound.

Cell Culture and Treatment

-

Cell Lines: Human keratinocytes (HaCaT), human lung adenocarcinoma cells (A549), or human leukemia cells (U937) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

PHS Treatment: this compound (dissolved in a suitable solvent like DMSO or ethanol) is added to the culture medium at desired concentrations (typically 1-20 µM) for specified time periods (e.g., 12, 24, or 48 hours). A vehicle control (solvent only) must be run in parallel.

Western Blot Analysis for Signaling Proteins

This workflow is used to detect changes in protein expression and phosphorylation (activation) of signaling molecules.

// Nodes A [label="1. Cell Treatment\n(PHS or Vehicle Control)"]; B [label="2. Cell Lysis\n(RIPA buffer with protease/\nphosphatase inhibitors)"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Separate proteins by size)"]; E [label="5. Protein Transfer\n(to PVDF membrane)"]; F [label="6. Blocking\n(5% non-fat milk or BSA)"]; G [label="7. Primary Antibody Incubation\n(e.g., anti-p-p38, anti-Bax, anti-Caspase-3)\nOvernight at 4°C"]; H [label="8. Secondary Antibody Incubation\n(HRP-conjugated)"]; I [label="9. Detection\n(Chemiluminescence, ECL)"]; J [label="10. Imaging & Densitometry\n(Quantify band intensity)"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Bax, cleaved PARP) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[6]

Apoptosis Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells after PHS treatment, including any floating cells.

-

Staining: Wash cells with PBS and resuspend in a binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Sub-G1 Analysis: For cell cycle-related apoptosis, fix cells in 70% ethanol, treat with RNase A, and stain with PI. The sub-G1 peak, representing cells with fragmented DNA, is quantified by flow cytometry.[7]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: After cell treatment, isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.[1]

-

Real-Time PCR: Perform PCR using SYBR Green or TaqMan probes with primers specific to the target genes (e.g., PPARG, INOS, COX2) and a housekeeping gene (e.g., GAPDH, ACTB).[1][6]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]

Conclusion and Implications for Drug Development